Pro-leu

Description

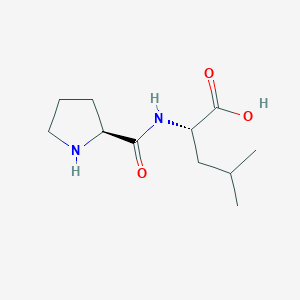

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-7(2)6-9(11(15)16)13-10(14)8-4-3-5-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQOUHVVXABNDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393341 | |

| Record name | Pro-leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-07-7 | |

| Record name | Pro-leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Prolyl-Leucine (Pro-Leu) Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of the Prolyl-Leucine (Pro-Leu) dipeptide. It includes detailed physicochemical data, experimental protocols for its synthesis and characterization, and insights into its biological relevance. The information is structured to serve as a valuable resource for researchers in peptide chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound is a dipeptide composed of L-proline and L-leucine residues linked by a peptide bond.[1] Its unique structure, featuring the rigid pyrrolidine ring of proline, influences its conformation and biological activity. The physicochemical properties of L-Prolyl-L-Leucine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 228.29 g/mol | [1][2] |

| IUPAC Name | (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | [1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1 | [1] |

| CAS Number | 52899-07-7 | [1][2] |

| Appearance | White to off-white solid | [2] |

| XLogP3-AA (Hydrophobicity) | -2.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through standard solid-phase peptide synthesis (SPPS) methodologies, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: A suitable resin, such as a pre-loaded Fmoc-Leu-Wang resin, is swollen in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of leucine is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This exposes the free amine group for the subsequent coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: The next amino acid, Fmoc-Pro-OH, is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[4] The activated proline is then added to the resin to form the peptide bond with the leucine residue. The reaction is monitored for completion.

-

Washing: The resin is again washed with DMF to remove unreacted reagents.

-

Final Deprotection: The Fmoc group of the N-terminal proline is removed using 20% piperidine in DMF.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is lyophilized to obtain the crude this compound powder.

-

System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used.[4][5]

-

Column: A C18 column is typically employed for peptide purification.[5]

-

Mobile Phases:

-

Solvent A: Water with 0.1% TFA.

-

Solvent B: Acetonitrile with 0.1% TFA.[5]

-

-

Gradient: The crude peptide, dissolved in Solvent A, is loaded onto the column. A linear gradient from low to high concentration of Solvent B is applied to elute the peptide.[4]

-

Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.[5]

-

Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC and mass spectrometry, and then pooled and lyophilized.

Structural and Chemical Characterization

Accurate characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound dipeptide.

-

Objective: To confirm the molecular weight of the synthesized peptide.

-

Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

-

Analysis: The sample is introduced into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of this compound (e.g., [M+H]⁺ at ~229.15). Tandem MS (MS/MS) can be used to confirm the sequence by analyzing fragmentation patterns.[6][7]

-

Objective: To determine the three-dimensional structure and conformation of the dipeptide in solution.[8]

-

Sample Preparation: The lyophilized peptide is dissolved in a deuterated solvent, such as D₂O or DMSO-d₆.

-

Data Acquisition: A suite of NMR experiments is performed:

-

1D ¹H NMR: Provides information on the chemical environment of all protons.[8]

-

2D COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds), helping to assign protons within each amino acid residue.[8][9]

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, grouping protons belonging to the same amino acid residue.[9]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance constraints for 3D structure calculation.

-

¹³C NMR: Can be used to study the cis/trans isomerization of the X-Pro peptide bond, which is a known characteristic of proline-containing peptides.[10]

-

-

Objective: To analyze the secondary structure and conformational properties of the dipeptide in solution.[11]

-

Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7) at a known concentration (e.g., 0.1-0.2 mg/mL).[12]

-

Instrumentation: A CD spectropolarimeter is used.

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm). Peptides adopting a polyproline II (PPII) helix-like conformation, common for short, unstructured peptides, often show a strong negative band around 195-205 nm and a weak positive band near 220-228 nm.[13][14]

-

Data Analysis: The obtained data (in millidegrees) is converted to molar ellipticity to allow for comparison across different samples and conditions.

Biological Properties and Potential Applications

While this compound exists as a metabolite[1], research into its specific biological functions is ongoing. Dipeptides are increasingly recognized for their roles beyond simple nutrition, acting as signaling molecules and possessing various bioactivities.

-

Metabolic Role: this compound has been identified in human blood, suggesting its involvement in metabolic processes.[15] Studies on dipeptide profiles in murine tissues have shown organ-specific distributions, with the isomeric form Leu-Pro being present in higher concentrations than this compound.[6][16]

-

Neuroactivity: While a study investigating hydrophobic dipeptides for neuroprotective properties found Leu-Ile to be the most active in inducing Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), this compound was also examined as part of this class of molecules.[17] This suggests a potential area for further investigation into the neuropharmacological effects of this compound and its analogues.

-

Cellular Processes: Related dipeptides have been shown to influence cell growth, proliferation, and apoptosis.[18][19] For instance, Leu-Leu promotes the growth and proliferation of intestinal epithelial cells.[18]

References

- 1. This compound | C11H20N2O3 | CID 444109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ejbiotechnology.info [ejbiotechnology.info]

- 4. rsc.org [rsc.org]

- 5. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 6. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. worldscientific.com [worldscientific.com]

- 11. EPR CD Core Facility | Department of Biochemistry and Molecular Medicine [health.ucdavis.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Metabolome Database: Showing metabocard for L-prolyl-L-leucine (HMDB0253028) [hmdb.ca]

- 16. mdpi.com [mdpi.com]

- 17. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. appliedcellbiology.com [appliedcellbiology.com]

An In-depth Technical Guide to the Synthesis of L-prolyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of the dipeptide L-prolyl-L-leucine. It is designed to be a practical resource for researchers and professionals involved in peptide chemistry and drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

L-prolyl-L-leucine is a dipeptide composed of the amino acids proline and leucine. Dipeptides and larger peptides play crucial roles in various biological processes and are of significant interest in pharmaceutical research as potential therapeutic agents and drug delivery vehicles. The synthesis of peptides, including L-prolyl-L-leucine, requires precise control of reaction conditions to ensure high yield, purity, and stereochemical integrity. This guide explores the most common and effective methodologies for the synthesis of this dipeptide: solution-phase synthesis and solid-phase peptide synthesis (SPPS), with a brief overview of enzymatic synthesis.

Core Synthesis Methodologies

The formation of the peptide bond between the carboxylic acid group of proline and the amino group of leucine is the central step in the synthesis of L-prolyl-L-leucine. This process typically involves the use of protecting groups to prevent unwanted side reactions and coupling reagents to activate the carboxylic acid for amide bond formation.

Protecting Group Strategies

To ensure the specific formation of the Pro-Leu peptide bond, the N-terminus of proline and the C-terminus of leucine must be protected. Common protecting groups include:

-

N-terminal protecting groups for Proline:

-

tert-Butoxycarbonyl (Boc)

-

9-Fluorenylmethoxycarbonyl (Fmoc)

-

Benzyloxycarbonyl (Z or Cbz)

-

-

C-terminal protecting groups for Leucine:

-

Methyl ester (OMe)

-

Benzyl ester (OBn)

-

Attachment to a solid support (in SPPS)

-

The choice of protecting groups depends on the overall synthetic strategy, particularly the deprotection conditions required.

Coupling Reagents

Coupling reagents are essential for activating the carboxyl group of the N-protected proline, facilitating its reaction with the N-terminus of the C-protected leucine. The choice of coupling reagent can significantly impact the reaction's efficiency and the degree of racemization. Commonly used coupling reagents include:

-

Carbodiimides:

-

Dicyclohexylcarbodiimide (DCC)

-

Diisopropylcarbodiimide (DIC)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

-

Onium Salts:

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides to improve coupling efficiency and suppress racemization.

Solution-Phase Synthesis of L-prolyl-L-leucine

Solution-phase synthesis involves carrying out the reaction in a suitable organic solvent. This method is highly versatile and scalable, making it suitable for both small-scale research and large-scale production.

General Workflow for Solution-Phase Synthesis

The general workflow for the solution-phase synthesis of L-prolyl-L-leucine involves several key steps: protection of the individual amino acids, coupling to form the dipeptide, and final deprotection to yield the free dipeptide.

Experimental Protocol: Synthesis of Boc-L-prolyl-L-leucine Methyl Ester

This protocol describes the synthesis of the protected dipeptide, Boc-L-prolyl-L-leucine methyl ester, using DCC as the coupling reagent and HOBt as an additive.

Materials:

-

Boc-L-Proline

-

L-Leucine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of L-Leucine methyl ester: To a suspension of L-Leucine methyl ester hydrochloride in DCM, add one equivalent of TEA or DIPEA and stir for 15-30 minutes at room temperature to obtain the free base.

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-L-Proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Add the prepared L-Leucine methyl ester solution (1.0 eq) to this mixture.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-L-prolyl-L-leucine methyl ester.

-

Deprotection to Yield L-prolyl-L-leucine

The protected dipeptide can be deprotected in two steps to yield the final product.

-

Saponification of the Methyl Ester:

-

Dissolve the Boc-L-prolyl-L-leucine methyl ester in a mixture of methanol or THF and water.

-

Add a slight excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

-

Dry the organic layer and evaporate the solvent to obtain Boc-L-prolyl-L-leucine.

-

-

Removal of the Boc Group (Acidolysis):

-

Dissolve the Boc-L-prolyl-L-leucine in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the L-prolyl-L-leucine as its TFA salt.

-

The free dipeptide can be obtained by ion-exchange chromatography or by neutralization with a suitable base.

-

Solid-Phase Peptide Synthesis (SPPS) of L-prolyl-L-leucine

SPPS offers a more streamlined approach to peptide synthesis, where the peptide is assembled on a solid resin support. This method simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration steps.

General Workflow for Fmoc-based SPPS

The most common strategy for SPPS is the Fmoc/tBu approach, where the N-terminus is protected by the base-labile Fmoc group and side chains (if any) are protected by acid-labile groups.

Experimental Protocol: Fmoc-SPPS of L-prolyl-L-leucine

This protocol outlines the manual synthesis of L-prolyl-L-leucine on a Wang resin, which yields the peptide with a free C-terminal carboxyl group.

Materials:

-

Fmoc-L-Leu-Wang resin

-

Fmoc-L-Proline

-

HBTU

-

DIPEA

-

DMF

-

20% (v/v) Piperidine in DMF

-

DCM

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for another 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-L-Proline:

-

In a separate vial, dissolve Fmoc-L-Proline (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).

-

Wash the resin thoroughly with DMF.

-

-

Final Fmoc Deprotection: Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal proline.

-

Cleavage and Deprotection:

-

Wash the deprotected peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Proteases, such as papain, can be used to catalyze the formation of peptide bonds under mild conditions, often with high stereoselectivity.

General Principle

In a kinetically controlled synthesis, an N-protected amino acid ester (e.g., Z-Pro-OMe) acts as the acyl donor, and a C-protected amino acid (e.g., H-Leu-NH₂) acts as the nucleophile. The enzyme facilitates the aminolysis of the ester, forming the peptide bond.

Experimental Protocol: Papain-Catalyzed Synthesis of Z-L-prolyl-L-leucinamide

Materials:

-

Z-L-Proline methyl ester

-

L-Leucinamide hydrochloride

-

Papain (immobilized or free)

-

Citrate-phosphate buffer (pH 8.0)

-

Cysteine hydrochloride

-

EDTA

Procedure:

-

Reaction Setup:

-

Prepare a buffer solution containing cysteine and EDTA to activate the papain.

-

Dissolve L-Leucinamide hydrochloride in the buffer and adjust the pH to 8.0.

-

Add Z-L-Proline methyl ester to the solution.

-

-

Enzymatic Reaction:

-

Add papain to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 37°C). The product, being less soluble, may precipitate out of the solution, driving the reaction to completion.

-

-

Work-up and Purification:

-

Filter the reaction mixture to collect the precipitated product.

-

Wash the product with water to remove unreacted starting materials and buffer salts.

-

The protected dipeptide amide can be further purified by recrystallization.

-

Data Presentation

The following tables summarize typical yields and purity for the different synthesis methods. It is important to note that these values can vary significantly depending on the specific reaction conditions, scale, and purification methods employed.

Table 1: Comparison of L-prolyl-L-leucine Synthesis Methods

| Synthesis Method | Protecting Group Strategy | Coupling Reagent/Enzyme | Typical Crude Purity (%) | Typical Final Yield (%) | Key Advantages | Key Disadvantages |

| Solution-Phase | Boc/OMe | DCC/HOBt | 60-80 | 50-70 | Scalable, versatile | Multi-step, purification can be challenging |

| Solution-Phase | Z/OBn | Mixed Anhydride | 70-85 | 60-75 | Good for fragment condensation | Potential for side reactions |

| Solid-Phase (SPPS) | Fmoc/tBu | HBTU/DIPEA | 75-90 | 65-85 | High purity, simplified work-up | Limited scalability, higher cost of reagents |

| Enzymatic | Z/NH₂ | Papain | >90 | 70-90 | High stereoselectivity, mild conditions | Substrate specific, may require optimization |

Table 2: Performance of Common Coupling Reagents for this compound Bond Formation

| Coupling Reagent | Additive | Typical Reaction Time | Relative Cost | Notes on Racemization |

| DCC | HOBt | 12-24 hours | Low | Moderate risk, minimized by HOBt |

| HBTU | - | 1-2 hours | Medium | Low risk |

| HATU | - | 30-60 minutes | High | Very low risk, highly efficient |

| PyBOP | - | 1-2 hours | High | Low risk |

Characterization of L-prolyl-L-leucine

The final product should be thoroughly characterized to confirm its identity, purity, and stereochemical integrity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment of the molecule, confirming the presence of both proline and leucine residues and the peptide bond formation.

-

¹³C NMR: Confirms the carbon skeleton of the dipeptide.

-

Conclusion

The synthesis of L-prolyl-L-leucine can be successfully achieved through various methods, each with its own set of advantages and limitations. Solution-phase synthesis offers scalability and flexibility, while solid-phase peptide synthesis provides a more streamlined approach with higher purity of the crude product. Enzymatic synthesis presents a green and highly selective alternative. The choice of the optimal method will depend on the specific requirements of the research or development project, including the desired scale, purity, and cost considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers to effectively synthesize L-prolyl-L-leucine for their specific applications.

Pro-Leu Dipeptide: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pro-Leu (Proline-Leucine) dipeptide and its cyclic form, cyclo(this compound), are naturally occurring small molecules that have garnered significant interest within the scientific community. These compounds are secondary metabolites found in a diverse range of organisms and food products, exhibiting a variety of biological activities. This technical guide provides an in-depth overview of the natural sources of the this compound dipeptide, detailed methodologies for its extraction and quantification, and an exploration of its potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound Dipeptide

The this compound dipeptide is biosynthesized by a variety of organisms and is also formed during food processing, particularly fermentation. The primary natural sources identified to date include fermented foods, marine organisms, and plants.

Fermented Foods and Beverages

Fermentation processes, particularly those involving lactic acid bacteria, are a significant source of this compound dipeptides. These microorganisms possess proteolytic systems that break down proteins in the raw materials, leading to the formation of various small peptides, including this compound.

-

Dairy Products: Fermented milk products are a notable source of proline-containing peptides. For instance, the commercial fermented milk drink Evolus® has been found to contain Leu-Pro-Pro at a concentration of 0.8 mg/L[1].

-

Kimchi: This traditional Korean fermented vegetable dish, primarily made from cabbage, is a rich source of proline-based cyclic dipeptides. Studies have identified cyclo(Leu-Pro) in kimchi, with recovery amounts from specific purification fractions reaching up to 9.51 mg/L (this fraction also contained cyclo(Phe-Pro))[1]. The presence and concentration of these dipeptides are influenced by the starter cultures used, such as Leuconostoc mesenteroides, and the duration of fermentation.

-

Wine: Proline-based diketopiperazines, including cyclo(Leu-Pro), have been quantified in various types of wine. The concentration of cyclo(Leu-Pro) in different wine varieties has been reported to range from 0.1 to 1 mg/L.

-

Post-fermented Tea: Goishi tea, a Japanese post-fermented tea, has been shown to contain a variety of proline-containing cyclic dipeptides. While specific concentrations for cyclo(this compound) were not singled out, the total amount of 17 quantified Pro-containing diketopiperazines was 3.40 mg/L[2].

Marine Organisms

The marine environment is a vast repository of bioactive natural products, including a diverse array of peptides. Marine invertebrates and microorganisms are particularly rich sources.

-

Marine Invertebrates: Various marine invertebrates have been identified as sources of peptides containing the this compound motif. For example, the peptide HPLDSLCL (His-Pro-Leu-Asp-Ser-Leu-Cys-Leu) has been isolated from the ark shell Scapharca subcrenata. While quantitative data for the this compound dipeptide itself is limited in these sources, the presence of this motif within larger peptides suggests they are a promising area for further investigation.

-

Marine Microalgae: Marine microalgae are known to produce a variety of secondary metabolites, including cyclic peptides[3][4]. Although specific quantitative data for this compound in microalgae is not yet widely available, they represent a potential and largely untapped source.

Plant Sources

Plants synthesize a wide array of peptides and secondary metabolites. While extensive quantitative data for this compound in plants is still emerging, the presence of proline and leucine as common amino acids suggests that their dipeptide combination is likely present. Further research is needed to quantify this compound concentrations in various plant species and their extracts.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound and related peptides in various natural sources.

Table 1: Concentration of this compound and Related Peptides in Fermented Products

| Product | Peptide | Concentration | Reference |

| Fermented Milk (Evolus®) | Leu-Pro-Pro | 0.8 mg/L | [1] |

| Kimchi (purified fraction) | cyclo(Leu-Pro) & cyclo(Phe-Pro) | 9.51 mg/L | [1] |

| Wine | cyclo(Leu-Pro) | 0.1 - 1 mg/L | |

| Goishi Tea (total Pro-DKPs) | Pro-containing DKPs | 3.40 mg/L | [2] |

Table 2: this compound Containing Peptides Identified in Marine Invertebrates

| Organism | Peptide Sequence | Reference |

| Ark shell (Scapharca subcrenata) | HPLDSLCL |

Experimental Protocols

The accurate extraction, purification, and quantification of this compound dipeptides from complex natural matrices are crucial for research and development. The following sections provide detailed methodologies for these processes.

Extraction of this compound Dipeptide

From Fermented Foods (e.g., Kimchi):

-

Sample Homogenization: Homogenize the fermented food sample with a suitable solvent, such as 70% ethanol or a mixture of methanol, chloroform, and water, to precipitate proteins and extract small molecules.

-

Centrifugation: Centrifuge the homogenate to separate the supernatant containing the dipeptides from the solid residue.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure to concentrate the extract.

-

Solid-Phase Extraction (SPE): Resuspend the dried extract in water and apply it to a C18 SPE cartridge to remove polar impurities. Elute the dipeptides with methanol or acetonitrile.

From Marine Organisms (e.g., Sponges):

-

Lyophilization and Grinding: Freeze-dry the marine organism sample and grind it into a fine powder.

-

Solvent Extraction: Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by solvents such as ethyl acetate and methanol to extract peptides.

-

Concentration: Concentrate the extracts under reduced pressure.

From Plant Material:

-

Drying and Grinding: Dry the plant material (e.g., leaves, seeds) and grind it into a fine powder.

-

Defatting: If the plant material has a high lipid content, pre-extract with a non-polar solvent like hexane.

-

Aqueous-Organic Extraction: Extract the defatted material with an aqueous-organic solvent mixture, such as 80% methanol, to extract the peptides.

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Utilize a reversed-phase C18 column for the separation of hydrophobic dipeptides like this compound.

-

Mobile Phase: Employ a gradient elution system with a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A) and acetonitrile or methanol with 0.1% TFA or formic acid (Solvent B).

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm.

-

Fraction Collection: Collect the fractions corresponding to the peak of interest for further analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

LC Conditions: Employ a C18 column with a gradient elution method similar to the purification step.

-

MS/MS Parameters:

-

Ionization Mode: Positive ion mode is typically used for peptides.

-

Multiple Reaction Monitoring (MRM): Develop an MRM method for the specific precursor-to-product ion transitions of the this compound dipeptide. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments generated by collision-induced dissociation.

-

-

Standard Curve: Prepare a standard curve using a certified reference standard of this compound dipeptide at known concentrations.

-

Quantification: Quantify the this compound dipeptide in the extracted samples by comparing the peak areas from the MRM chromatograms to the standard curve.

Signaling Pathways

The biological effects of the this compound dipeptide are mediated through its interaction with various cellular signaling pathways. While research on the direct signaling of the this compound dipeptide is ongoing, the known effects of its constituent amino acid, leucine, provide significant insights into its potential mechanisms of action. The mTOR and MAPK pathways are key signaling cascades that are likely modulated by the this compound dipeptide.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Leucine is a well-established activator of the mTORC1 complex. It is hypothesized that the this compound dipeptide, upon cellular uptake, can be hydrolyzed to release leucine, which then activates the mTOR pathway.

References

- 1. Quantification of dabsylated di- and tri-peptides in fermented milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural characterization of toxic cyclic peptides from blue-green algae by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function and Role of Pro-Leu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Prolyl-Leucine (Pro-Leu) is a naturally occurring metabolite with emerging biological significance. While its precise signaling pathways are still under active investigation, current research points towards key roles in immunomodulation, with potential implications for neurotrophic support and enzymatic inhibition. This technical guide provides a comprehensive overview of the known biological functions of this compound, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development efforts.

Core Biological Functions of this compound

The biological activities of this compound appear to be multifaceted, with the most compelling evidence pointing towards its role in the immune system. Additionally, other potential functions are beginning to be explored.

Immunomodulatory Activity: Interaction with MHC Class I Molecules

A significant body of evidence suggests that dipeptides with a hydrophobic C-terminal residue, a characteristic of this compound, can play a crucial role in the adaptive immune response by interacting with Major Histocompatibility Complex (MHC) class I molecules. These molecules are essential for presenting peptide antigens to cytotoxic T lymphocytes (CTLs).

The dipeptide Gly-Leu has been shown to efficiently support the in vitro folding of MHC class I molecules (specifically HLA-A*02:01 and H-2Kb) into a peptide-receptive conformation.[1][2] This suggests that this compound may act as a chemical chaperone, binding to the F pocket of the MHC class I peptide-binding groove, which typically accommodates the C-terminal anchor residue of an antigenic peptide.[1][2] This interaction stabilizes the MHC class I molecule and can accelerate the dissociation of low-affinity peptides, facilitating their replacement with high-affinity antigens in a process analogous to the function of the peptide-exchange chaperone tapasin.[3]

This chaperone-like activity leads to an accumulation of peptide-receptive MHC class I molecules on the cell surface, thereby enhancing the efficiency of antigen presentation.[1]

Enzymatic Inhibition: Angiotensin-Converting Enzyme (ACE)

Preliminary studies have identified this compound as a weak inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. In a comparative study of various di- and tripeptides, this compound demonstrated inhibitory activity against ACE, although to a lesser extent than longer peptides.[4]

Potential Neurotrophic Effects

Hydrophobic dipeptides have been investigated for their potential to stimulate the synthesis of neurotrophic factors. In one study, a series of hydrophobic dipeptides, including Leu-Pro, were examined for their ability to induce the synthesis of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) in cultured neurons. While Leu-Ile was identified as the most active dipeptide in this particular study, the investigation into this class of molecules suggests a potential, though yet unconfirmed, role for this compound in neuroprotection.[5][6]

Signaling Pathways

While a definitive signaling pathway for the this compound dipeptide has not been fully elucidated, its transport into the cell and potential downstream effects can be inferred from studies on similar dipeptides.

Cellular Uptake: Peptide Transporters

Dipeptides and tripeptides are primarily transported into cells via proton-coupled peptide transporters, such as PepT1 and PepT2. These transporters are expressed in various tissues, including the intestine, kidneys, and to some extent, in other cell types. The uptake of this compound is likely mediated by these transporters, allowing it to exert its effects intracellularly.

Hypothetical Intracellular Signaling

Based on studies of the dipeptide Pro-Gly, it is plausible that upon entering the cell via peptide transporters, this compound could interact with intracellular signaling components. Pro-Gly has been shown to activate the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) pathway. While this has not been directly demonstrated for this compound, it presents a potential avenue for investigation.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Biological Target | Assay Type | Parameter | Value | Organism/System |

| Angiotensin-Converting Enzyme (ACE) | Enzyme Inhibition Assay | IC50 | 337.3 µM | In vitro |

Table 1: Quantitative analysis of this compound biological activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological functions.

MHC Class I Peptide Binding and Stabilization Assay

This protocol is adapted from studies on the effect of dipeptides on MHC class I folding and peptide binding.[1][2]

Objective: To determine the ability of this compound to promote the folding of MHC class I molecules and enhance the binding of a high-affinity fluorescently labeled peptide.

Materials:

-

Recombinant MHC class I heavy chain and β2-microglobulin (β2m)

-

This compound dipeptide (and other control dipeptides)

-

High-affinity fluorescently labeled peptide specific for the MHC class I allotype (e.g., TAMRA-labeled)

-

Folding buffer (e.g., 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione)

-

Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Fluorometer with polarization capabilities

Procedure:

-

MHC Class I Folding:

-

Prepare folding reactions by diluting the denatured MHC class I heavy chain and β2m into the folding buffer.

-

Add this compound to the folding reaction at a final concentration of 10 mM. Include a positive control with a known high-affinity peptide and a negative control without any peptide.

-

Incubate the folding reactions at 4°C for 48-72 hours.

-

-

Peptide Binding Kinetics (kon):

-

Purify the folded MHC class I-dipeptide complexes by size-exclusion chromatography.

-

In a fluorometer cuvette, mix the purified MHC class I-Pro-Leu complex with the fluorescently labeled high-affinity peptide in the assay buffer.

-

Measure the increase in fluorescence anisotropy over time.

-

Calculate the association rate constant (kon) by fitting the data to a one-phase association model.

-

-

Thermal Stability Assay (Tm):

-

Measure the thermal denaturation of the folded MHC class I-peptide complexes using a thermal shift assay (e.g., using SYPRO Orange dye or intrinsic tryptophan fluorescence).

-

Determine the melting temperature (Tm), which is indicative of the stability of the complex.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds against ACE.

Objective: To determine the IC50 value of this compound for the inhibition of ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

ACE substrate: Hippuryl-His-Leu (HHL)

-

This compound (and other test compounds)

-

Assay buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl)

-

o-phthaldialdehyde (OPA) reagent

-

Fluorometer

Procedure:

-

Prepare a solution of ACE in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the ACE solution, the this compound dilutions (or buffer for control), and the HHL substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding NaOH.

-

Add the OPA reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.

-

Calculate the percentage of ACE inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Cytokine Production Assay

This protocol can be used to assess the immunomodulatory effects of this compound on immune cells.

Objective: To determine the effect of this compound on the production of cytokines by peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound

-

Stimulant (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 106 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS or PHA. Include unstimulated and stimulated controls without this compound.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound interaction with MHC Class I molecules in the ER.

Caption: Hypothetical signaling pathway for this compound.

Caption: Workflow for in vitro cytokine production assay.

Conclusion and Future Directions

The dipeptide this compound is an intriguing molecule with demonstrated and potential biological activities, particularly in the realm of immunomodulation. Its ability to interact with MHC class I molecules suggests a role in fine-tuning the adaptive immune response. While its direct signaling pathways are yet to be fully elucidated, the groundwork has been laid for further investigation into its mechanisms of action.

Future research should focus on:

-

Identifying specific cellular receptors or binding partners for this compound beyond MHC class I molecules.

-

Elucidating the downstream signaling cascades activated by this compound in different cell types.

-

Conducting more extensive in vivo studies to validate the immunomodulatory and other potential therapeutic effects of this compound.

-

Performing structure-activity relationship (SAR) studies to optimize the biological activity of this compound-based peptides for therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the biological functions and therapeutic potential of this compound.

References

- 1. Dipeptides promote folding and peptide binding of MHC class I molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptides promote folding and peptide binding of MHC class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptides catalyze rapid peptide exchange on MHC class I molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and activity of angiotensin I converting enzyme inhibitory peptides derived from Alaskan pollack skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

An In-depth Technical Guide to the Discovery of Pro-Leu Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of peptides containing the Pro-Leu dipeptide motif. This class of peptides has garnered significant interest in the scientific community due to their diverse pharmacological properties, ranging from neuromodulation to anti-inflammatory and anti-cancer effects. This document details the experimental methodologies for their identification and characterization, presents quantitative data on their bioactivities, and illustrates the key signaling pathways they modulate.

Discovery and Biological Significance of this compound Containing Peptides

The this compound motif imparts unique structural constraints on peptides, influencing their conformation and interaction with biological targets. The discovery of naturally occurring this compound containing peptides and the subsequent development of synthetic analogs have opened new avenues for therapeutic intervention.

One of the most extensively studied this compound containing peptides is the tripeptide this compound-Gly-NH2 (PLG), which has been shown to modulate dopaminergic neurotransmission.[1][2] Peptidomimetics of PLG have been developed that exhibit significantly enhanced potency as allosteric modulators of the dopamine D2 receptor.[3] Another notable example is the walnut-derived tripeptide Leucine-Proline-Phenylalanine (LPF), which has demonstrated anti-inflammatory properties by modulating the NF-κB signaling pathway.[4] Furthermore, synthetic peptides incorporating multiple leucine residues adjacent to a proline, such as the "Multi-Leu" peptide, have shown promise as anti-cancer agents.[5][6]

Quantitative Bioactivity Data

The biological activity of various this compound containing peptides has been quantified using a range of in vitro assays. The following tables summarize key quantitative data for different classes of these peptides.

Table 1: Neuroactive this compound Containing Peptides and Peptidomimetics

| Peptide/Peptidomimetic | Target | Bioactivity | Assay Type | Reference |

| This compound-Gly-NH2 (PLG) | Dopamine D2 Receptor | Positive Allosteric Modulator | Radioligand Binding Assay | [3] |

| Lactam-based PLG Peptidomimetic | Dopamine D2 Receptor | >1000-fold more potent than PLG | Radioligand Binding Assay | [3] |

| Pro-Gly-Pro-Leu | Hemostasis | Inhibited platelet aggregation (10⁻¹²–10⁻³ M) | In vitro platelet aggregation assay | [4] |

Table 2: Anti-cancer this compound Containing Peptides

| Peptide | Cell Line | IC50 | Assay Type | Reference |

| Multi-Leu (ML) peptide (Ac-LLLLRVKR-NH₂) | DU145 (Prostate Cancer) | 100 ± 10 µM | MTT Cell Proliferation Assay | [6] |

| Multi-Leu (ML) peptide (Ac-LLLLRVKR-NH₂) | LNCaP (Prostate Cancer) | 180 ± 60 µM | MTT Cell Proliferation Assay | [6] |

| ML-prodrug | LNCaP xenograft-bearing mice | Significant tumor growth reduction | In vivo xenograft model | [5] |

Table 3: Antimicrobial this compound Containing Peptides

| Peptide | Target Organism | MIC (µM) | Assay Type | Reference |

| Bac7(1-35) | E. coli ATCC 25922 | < 32 | Broth Microdilution | [7] |

| Bac7(5-35) | E. coli ATCC 25922 | > 32 | Broth Microdilution | [7] |

Key Signaling Pathways Modulated by this compound Containing Peptides

This compound containing peptides exert their biological effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of novel therapeutic agents.

Dopamine D2 Receptor Signaling Pathway

This compound-Gly-NH2 (PLG) and its analogs act as allosteric modulators of the dopamine D2 receptor, a G protein-coupled receptor (GPCR).[3] Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[8] This pathway is critical in regulating motor control, motivation, and hormone release.

Caption: Dopamine D2 Receptor Signaling Pathway.

NF-κB Signaling Pathway

The anti-inflammatory peptide Leucine-Proline-Phenylalanine (LPF) has been shown to suppress the expression of pro-inflammatory mediators by inhibiting the NF-κB signaling pathway.[4] This pathway is a central regulator of the immune response and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Caption: NF-κB Signaling Pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and apoptosis.[9] this compound containing peptides have been implicated in the modulation of pathways involving STAT3. The activation of STAT3 is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene expression.

Caption: STAT3 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual Fmoc/tBu-based solid-phase peptide synthesis.[10][11][12]

Workflow for Solid-Phase Peptide Synthesis

Caption: Solid-Phase Peptide Synthesis Workflow.

Materials:

-

Rink Amide resin (for C-terminal amide peptides)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purification

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

Mass Spectrometry for Peptide Characterization

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

-

Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Compare the observed molecular weight with the theoretical molecular weight of the peptide to confirm its identity.

-

Perform tandem mass spectrometry (MS/MS) to sequence the peptide if necessary.

In Vitro Bioassays

Materials:

-

Cell membranes expressing the dopamine D2 receptor

-

Radiolabeled dopamine agonist (e.g., [³H]-N-propylnorapomorphine)

-

Test peptides (this compound containing peptides and controls)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, add cell membranes, radiolabeled agonist at a concentration near its Kd, and varying concentrations of the test peptide.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Determine the effect of the peptide on agonist binding and calculate parameters such as EC50 or the degree of modulation.

Materials:

-

Cancer cell line of interest (e.g., DU145 prostate cancer cells)

-

Cell culture medium and supplements

-

Test peptides

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test peptide for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the peptide.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (MHB)

-

Test peptides

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test peptide in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain.

-

Add the bacterial inoculum to each well of the plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion

The discovery and development of this compound containing peptides represent a promising area of research with significant therapeutic potential. Their diverse biological activities, coupled with their amenability to chemical synthesis and modification, make them attractive candidates for drug discovery programs. The in-depth technical guidance provided in this document, from synthesis and purification to bioactivity assessment and mechanistic studies, serves as a valuable resource for researchers in this exciting field. Further exploration of the structure-activity relationships of this compound containing peptides will undoubtedly lead to the development of novel and effective therapies for a range of diseases.

References

- 1. Specific binding of photoaffinity-labeling peptidomimetics of this compound-Gly-NH2 to the dopamine D2L receptor: evidence for the allosteric modulation of the dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific binding of photoaffinity-labeling peptidomimetics of this compound-Gly-NH2 to the dopamine D2L receptor: Evidence for the allosteric modulation of the dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of peptidomimetic ligands of this compound-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of peptide Pro-Gly-Pro-Leu under conditions of normal hemostasis and thrombus formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced anti-tumor activity of the Multi-Leu peptide PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 9. STAT3 - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. wernerlab.weebly.com [wernerlab.weebly.com]

- 12. researchgate.net [researchgate.net]

Pro-Leu-Gly-NH2 (PLG): An In-depth Technical Guide on its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Prolyl-L-leucyl-glycinamide (PLG), also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), is an endogenous neuropeptide with significant modulatory effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the core mechanism of action of PLG, focusing on its role as a positive allosteric modulator of the dopamine D2 receptor (D2R). This document details the molecular interactions, downstream signaling cascades, and methodologies for studying these effects, intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanism of Action: Allosteric Modulation of the Dopamine D2 Receptor

The primary mechanism of action of Pro-Leu-Gly-NH2 (PLG) in the CNS is its function as a positive allosteric modulator of the dopamine D2 receptor.[1][2] Unlike orthosteric agonists that bind directly to the dopamine binding site, PLG binds to a distinct, allosteric site on the D2 receptor.[2][3] This interaction does not activate the receptor on its own but rather enhances the binding and signaling of endogenous dopamine and other D2R agonists.

The key effects of PLG's allosteric modulation include:

-

Enhanced Agonist Binding: PLG increases the affinity of dopamine agonists for the high-affinity state of the D2 receptor.[1] This potentiation leads to a more robust response to dopaminergic stimulation.

-

Stabilization of the High-Affinity State: The dopamine D2 receptor exists in two affinity states: a high-affinity state (D2High) that is coupled to G-proteins and a low-affinity state (D2Low) that is uncoupled. PLG promotes a shift in the equilibrium towards the D2High state, thereby increasing the proportion of receptors available for signal transduction.[1]

Studies have shown that PLG's modulatory effects are specific to the D2-like receptor family, particularly the D2L and D4 receptor subtypes, with no significant impact on D1 or D3 receptors.[4]

Signaling Pathways

The allosteric modulation of the D2 receptor by PLG initiates a cascade of downstream signaling events. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

Diagram of the PLG-Modulated Dopamine D2 Receptor Signaling Pathway:

Caption: PLG binds to an allosteric site on the D2R, promoting a high-affinity state for dopamine, leading to Gi/o protein activation, adenylyl cyclase inhibition, and increased GTPase activity.

The key downstream effects of PLG's modulation of D2R signaling are:

-

Inhibition of Adenylyl Cyclase: Upon activation by an agonist, the Gαi/o subunit of the G-protein dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). PLG has been shown to potentiate this inhibitory effect in a dose-dependent manner.

-

Increased GTPase Activity: The Gα subunit possesses intrinsic GTPase activity, which hydrolyzes GTP to GDP, terminating the signal. Studies have demonstrated that PLG and its analogs significantly increase agonist-stimulated low Km GTPase activity in rat striatal membranes.[5][6] This suggests that PLG enhances the efficiency of G-protein cycling.

Quantitative Data

While extensive research has been conducted on the qualitative effects of PLG, specific quantitative data on its binding affinity and potency are limited in the publicly available literature. The following table summarizes the available quantitative information.

| Parameter | Compound | Effect | Value | Reference |

| Agonist Binding Enhancement | PLG peptidomimetic (1a) | Maximal enhancement of [3H]NPA binding | 14.6 ± 3.9% at 10⁻⁸ M | [1] |

| PLG peptidomimetic (3a) | Maximal enhancement of [3H]NPA binding | 21.4 ± 6.1% at 10⁻⁷ M | [1] | |

| GTPase Activity | PLG | Increase in NPA-stimulated low Km GTPase activity | Significant at 1 µM | [5][6] |

| PAOPA (PLG analog) | Increase in NPA-stimulated low Km GTPase activity | Significant at 1 nM | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PLG.

Dopamine D2 Receptor Binding Assay ([³H]-Spiperone Competition)

This protocol is adapted from standard methods for determining the affinity of a compound for the D2 receptor.[7][8][9][10]

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to compete with the binding of a radiolabeled antagonist, [³H]-spiperone.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells expressing dopamine D2 receptors (e.g., HEK293-rD2 cells) or from brain tissue rich in D2 receptors (e.g., bovine striatum).

-

Radioligand: [³H]-spiperone (specific activity ~15-20 Ci/mmol).

-

Non-specific Binding Ligand: (+)-Butaclamol (2 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

-

Test Compounds: Serial dilutions of the compound of interest.

-

Instrumentation: 96-well plates, temperature-controlled shaker, filtration apparatus (e.g., cell harvester), glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), scintillation vials, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Membrane suspension (e.g., ~40 µg of protein per well).

-

Increasing concentrations of the test compound. For total binding, add assay buffer. For non-specific binding, add (+)-butaclamol.

-

-

Initiate Reaction: Add [³H]-spiperone to all wells at a final concentration near its Kd value (e.g., 2-4 nM).

-

Incubation: Incubate the plate for 60 minutes at 30°C with shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a method to measure the effect of compounds on adenylyl cyclase activity by quantifying intracellular cAMP levels.[11][12][13][14]

Objective: To determine the ability of a test compound to modulate agonist-induced inhibition of cAMP production in cells expressing D2 receptors.

Materials:

-

Cell Line: A cell line expressing the dopamine D2 receptor (e.g., CHO-K1 cells).

-

Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Adenylyl Cyclase Activator: Forskolin.

-

D2 Receptor Agonist: Dopamine or a selective agonist.

-

Test Compound: Serial dilutions of the compound of interest.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: 384-well plates and a plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Preparation: Culture cells to the appropriate density and then detach and resuspend them in stimulation buffer.

-

Assay Setup: In a 384-well plate, add the test compound at various concentrations.

-

Cell Addition: Add the cell suspension to the wells.

-

Stimulation: Add a mixture of the D2 receptor agonist and forsklin to stimulate adenylyl cyclase and activate the D2 receptor simultaneously.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

-

Data Acquisition: Read the plate using the appropriate plate reader.

-

Data Analysis: The signal is typically inversely proportional to the cAMP concentration. Normalize the data to controls (basal and forskolin-stimulated) and plot the response against the logarithm of the test compound concentration to determine the IC50 or EC50 value.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest.[15][16][17][18][19]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating the binding of [³⁵S]GTPγS to G-proteins via the D2 receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing D2 receptors or from striatal tissue.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

GDP: To maintain G-proteins in an inactive state.

-

Test Compound: Serial dilutions of the agonist of interest.

-

Non-specific Binding Ligand: Unlabeled GTPγS.

-

Instrumentation: 96-well plates, filtration apparatus, glass fiber filters, scintillation vials, and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

Membrane preparation.

-

GDP.

-

Increasing concentrations of the test compound.

-

-

Pre-incubation: Pre-incubate the plate for a short period at 30°C.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.

Pharmacokinetics and CNS Penetration

The therapeutic potential of PLG and its analogs is dependent on their ability to cross the blood-brain barrier (BBB) and their stability in the CNS.

-

Blood-Brain Barrier Transport: As a peptide, PLG's ability to cross the BBB is a significant consideration. While specific transport mechanisms for PLG are not fully elucidated, amino acid transporters present at the BBB, such as the large neutral amino acid transporter (LAT1), are potential candidates for its transport.[20][21][22] The development of more lipophilic peptidomimetic analogs aims to improve CNS penetration.

-

Metabolic Stability: PLG is susceptible to degradation by peptidases in the serum and brain.[23] However, human serum shows significantly less degradation of PLG compared to the serum of other species like rats.[23] The development of peptidomimetics with modified peptide bonds has been a strategy to enhance metabolic stability and prolong the half-life in the CNS.

Conclusion

This compound-Gly-NH2 is an endogenous neuropeptide that acts as a positive allosteric modulator of the dopamine D2 receptor. Its mechanism of action involves enhancing agonist binding and stabilizing the high-affinity, G-protein-coupled state of the receptor. This leads to a potentiation of dopamine-mediated signaling, including the inhibition of adenylyl cyclase and an increase in GTPase activity. While the qualitative aspects of its function are well-documented, further research is needed to fully quantify its binding affinities, potencies, and CNS pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate pharmacology of PLG and its analogs, paving the way for the development of novel therapeutics targeting the dopaminergic system.

References

- 1. Allosteric Modulation of the Dopamine D2 Receptor by this compound-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of peptidomimetic ligands of this compound-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Development of peptidomimetic ligands of this compound-Gly-NH2 as allosteric modulators of the dopamine D2 receptor [beilstein-journals.org]

- 4. Allosteric modulation of the dopamine D2 receptor by this compound-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transformation of this compound-Gly-NH2 peptidomimetic positive allosteric modulators of the dopamine D2 receptor into negative modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of agonist stimulated adenylyl cyclase and GTPase activity by L-pro-L-leu-glycinamide and its peptidomimetic analogue in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Monitoring GPCR-Mediated cAMP Accumulation in Rat Striatal Synaptosomes | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]